molecular formula C7H7ClN2O2S B13201694 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid

6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid

Cat. No.: B13201694
M. Wt: 218.66 g/mol
InChI Key: YPQRJIRAARIAME-UHFFFAOYSA-N
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Description

6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 4, a chlorine atom at position 6, and a (methylsulfanyl)methyl group (-CH2-S-CH3) at position 2. Pyrimidine derivatives are critical in medicinal and agrochemical research due to their structural versatility and biological relevance. The chlorine atom at position 6 likely enhances electrophilicity, while the (methylsulfanyl)methyl group introduces sulfur-based reactivity and moderate lipophilicity.

Properties

Molecular Formula

C7H7ClN2O2S

Molecular Weight

218.66 g/mol

IUPAC Name

6-chloro-2-(methylsulfanylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H7ClN2O2S/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12)

InChI Key

YPQRJIRAARIAME-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethoxypyrimidine and methylthiomethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloro Position

The chlorine atom at position 6 undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsOutcomeApplication
AminationPrimary/secondary amines, DCM, 50–80°CSubstituted amino derivativesSynthesis of kinase inhibitors
ThiolationThiols, base (e.g., K₂CO₃), polar aprotic solventThioether derivativesProdrug development

Key studies demonstrate that electron-withdrawing groups on the pyrimidine ring enhance the electrophilicity of the chloro group, enabling efficient displacement with nitrogen- or sulfur-based nucleophiles .

Oxidation of Methylsulfanylmethyl Group

The methylsulfanylmethyl (-CH₂-S-CH₃) moiety undergoes oxidation to yield sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProduct
mCPBA (3-chloroperbenzoic acid)0–25°C, DCMSulfoxide (-CH₂-SO-CH₃)
H₂O₂/FeCl₃Reflux, acetic acidSulfone (-CH₂-SO₂-CH₃)

This transformation modifies electronic properties of the molecule, influencing binding affinity in medicinal chemistry applications .

Carboxylic Acid Functionalization

The carboxylic acid group participates in two primary reactions:

Esterification

  • Reagents: Ethanol, H₂SO₄ (catalytic)

  • Conditions: Reflux, 12–24 hours

  • Product: Ethyl ester derivative (improves lipid solubility for biological studies)

Amide Formation

  • Reagents: Amines, EDC/HOBt coupling agents

  • Conditions: RT, DMF

  • Product: Amide conjugates (used in peptidomimetic drug design)

Palladium-Catalyzed Cross-Coupling

The chloro group facilitates Suzuki-Miyaura couplings for aryl/heteroaryl introductions:

Catalyst SystemSubstrateYield
Pd(PPh₃)₄, K₂CO₃Arylboronic acids65–85%
Pd(dppf)Cl₂, CsFHeteroaryl pinacol boronate72%

These reactions enable rapid diversification of the pyrimidine core for structure-activity relationship (SAR) studies.

Stability Under Acidic/Basic Conditions

Critical for synthetic utility:

  • Acid Stability: Stable in dilute HCl (1M, 25°C, 24h) but decomposes in concentrated H₂SO₄ .

  • Base Stability: Degrades in NaOH > 2M due to hydrolysis of the methylsulfanylmethyl group.

Comparative Reactivity Table

Functional GroupReactionRate (Relative)
C6-ClNucleophilic substitution1.0 (reference)
-CH₂-S-CH₃Oxidation0.3
-COOHEsterification0.8

Data indicate the chloro group is the most reactive site, aligning with computational studies predicting its highest electrophilicity.

Scientific Research Applications

6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical attributes of the target compound and its analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key Features
6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid 2: -CH2-S-CH3; 6: Cl; 4: COOH C7H7ClN2O2S ~218.66* Not available Sulfur-containing substituent enhances lipophilicity; Cl at position 6 may increase acidity
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2: Cl; 6: CH3; 4: COOH C6H5ClN2O2 188.57 89581-58-8 Methyl and Cl substituents create steric hindrance; used in heterocyclic synthesis
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid 2: cyclopropyl; 5: Cl; 6: OH C8H7ClN2O3 230.61 Not available Cyclopropyl group introduces ring strain; hydroxyl improves aqueous solubility
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid 2: pyridin-3-yl; 6: Cl; 4: COOH C10H6ClN3O2 247.63 1240595-21-4 Aromatic pyridinyl enhances π-π interactions; potential antiviral activity
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid 2: 4-Cl-C6H4; 6: CH3; 4: COOH C12H9ClN2O2 248.67 1272301-61-7 Chlorophenyl increases lipophilicity; explored in drug design

*Calculated based on structural analogs.

Key Comparative Insights

Electronic Effects and Acidity
  • The carboxylic acid group’s acidity is influenced by substituents. Chlorine at position 6 (target compound) exerts an electron-withdrawing effect, likely increasing acidity compared to methyl or methoxy groups .
  • In 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid , the hydroxyl group at position 6 further enhances acidity but reduces stability under acidic conditions.
Lipophilicity and Solubility
  • The (methylsulfanyl)methyl group in the target compound contributes moderate lipophilicity, favoring membrane permeability. This contrasts with the polar hydroxyl group in and the aromatic pyridinyl in , which may reduce passive diffusion.
  • The chlorophenyl group in significantly increases lipophilicity, making it suitable for hydrophobic target binding .

Biological Activity

6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid (CAS No. 1285622-08-3) is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C7H7ClN2O2S
  • Molecular Weight : 218.66 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a chlorine atom and a methylsulfanyl group, which may influence its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Below are detailed findings from various studies.

Anti-inflammatory Activity

A study on pyrimidine derivatives demonstrated that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The inhibitory effects were quantified using half-maximal inhibitory concentration (IC50) values:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17TBD

The exact IC50 values for this compound are yet to be determined but are essential for establishing its efficacy relative to known anti-inflammatory drugs .

Antimicrobial Activity

The compound has shown promise in antimicrobial assays. Its structural similarity to other pyrimidine derivatives suggests it may possess similar mechanisms of action against bacterial and fungal strains. In vitro studies have indicated varying degrees of activity against common pathogens, although specific data for this compound require further exploration.

Case Studies and Research Findings

  • Inhibition of COX Enzymes : A series of pyrimidine derivatives were tested for their ability to inhibit COX enzymes, revealing significant anti-inflammatory effects that could be extrapolated to similar compounds like this compound .
  • Antimicrobial Screening : Research involving related methylsulfanyl-pyrimidines showed promising results in inhibiting microbial growth, suggesting that structural modifications can enhance bioactivity against specific pathogens .
  • Anticancer Research : Several pyrimidine derivatives have been studied for their effects on cancer cell lines, showing that modifications at the 2 and 4 positions can lead to enhanced anticancer activity through kinase inhibition pathways .

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via multistep reactions starting with condensation of 4-chlorobenzaldehyde with 2-aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Key intermediates include chlorinated pyrimidine precursors and methylsulfanyl-functionalized moieties. For example, 6-chloro-4-methylpyrimidine intermediates are modified via nucleophilic substitution to introduce the methylsulfanyl group. Final carboxylation is achieved using CO₂ under high-pressure conditions or via hydrolysis of nitrile intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylsulfanyl at C2, chlorine at C6) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% for research-grade material) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 273.7) .
  • X-ray Crystallography : Resolves stereoelectronic effects and bond angles (e.g., C–S bond lengths of ~1.81 Å) .

Q. What in vitro models are used to assess its biological activity?

  • Methodological Answer :
  • Kinase Inhibition Assays : Test inhibition of Src/Abl kinases using fluorescence-based assays (IC₅₀ values typically <1 µM) .
  • Cell Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT or ATP-luminescence assays .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target receptors (e.g., α7 nicotinic acetylcholine receptors) .

Advanced Research Questions

Q. How can conflicting data on its inhibitory activity against Src/Abl kinases be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). Resolve conflicts by:
  • Orthogonal Assays : Compare fluorescence-based kinase activity with radiometric assays (e.g., ³²P-ATP incorporation) .
  • Structural Analog Testing : Evaluate activity of derivatives (e.g., replacing methylsulfanyl with ethylsulfonyl) to identify SAR trends .
  • Meta-Analysis : Aggregate data from multiple studies using standardized statistical models (e.g., fixed-effects models) .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd/Cu ratios (e.g., 1:2 molar ratio increases cyclization efficiency by ~30%) .
  • Solvent Selection : Replace toluene with DMF to enhance solubility of intermediates, reducing reaction time by 20% .
  • Temperature Control : Maintain 80–100°C during carboxylation to minimize decarboxylation side reactions .

Q. How does the methylsulfanyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Use liver microsome assays (human/rat) to compare oxidation rates of methylsulfanyl vs. methylsulfonyl derivatives .
  • Permeability : Assess Caco-2 monolayer transport to determine intestinal absorption (Papp <1 ×10⁻⁶ cm/s indicates poor bioavailability) .
  • Protein Binding : Equilibrium dialysis quantifies plasma protein binding (>90% suggests limited free drug availability) .

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